15-Keto-prostaglandin E2 is a significant metabolite derived from prostaglandin E2, which is known for its various biological activities in mammalian systems. This compound is produced through the enzymatic action of 15-hydroxy prostaglandin dehydrogenase, playing a crucial role in the metabolism of prostaglandins. Prostaglandin E2 itself is a potent signaling lipid involved in numerous physiological processes, including inflammation, vasodilation, and modulation of immune responses. The degradation product, 15-keto-prostaglandin E2, has recently garnered attention for its potential biological activity, challenging the long-held belief that it is merely an inactive metabolite .
15-Keto-prostaglandin E2 is primarily synthesized from prostaglandin E2 via the action of specific enzymes. It has been identified in various biological contexts, including human tissues and certain marine organisms such as Gracilariopsis longissima and Gracilaria gracilis. Its presence in these organisms suggests a broader ecological role for this metabolite beyond mammalian systems.
This compound falls under the category of eicosanoids, which are biologically active lipids derived from arachidonic acid. Eicosanoids include prostaglandins, thromboxanes, leukotrienes, and lipoxins. 15-Keto-prostaglandin E2 is specifically classified as a prostaglandin metabolite and is recognized for its involvement in various signaling pathways within the body .
The synthesis of 15-keto-prostaglandin E2 typically involves enzymatic conversion from prostaglandin E2 through the action of 15-hydroxy prostaglandin dehydrogenase. This enzyme catalyzes the oxidation of the hydroxyl group at the 15-position of prostaglandin E2, resulting in the formation of 15-keto-prostaglandin E2.
The reaction can be summarized as follows:
This enzymatic pathway highlights the metabolic conversion that occurs during the breakdown of prostaglandins in physiological contexts.
The molecular formula for 15-keto-prostaglandin E2 is with a molecular weight of approximately 350.45 g/mol . The structure features a cyclopentane ring characteristic of prostaglandins, along with multiple functional groups including ketones and hydroxyls.
The structural representation includes:
The three-dimensional conformation can be analyzed using computational chemistry tools to predict its interactions with biological receptors.
15-Keto-prostaglandin E2 participates in various biochemical reactions, primarily involving its interaction with specific receptors. It has been shown to act as a partial agonist at E-type prostanoid receptors (EP receptors), particularly EP2 and EP4 .
The metabolic pathway can be illustrated as follows:
These interactions suggest that while it may not elicit the same responses as prostaglandin E2, it plays a regulatory role in modulating receptor activity.
The mechanism by which 15-keto-prostaglandin E2 exerts its effects involves binding to EP receptors on cell membranes. Recent studies indicate that it can stabilize EP2 and EP4 receptors, influencing their signaling pathways .
In vivo studies have demonstrated that elevated levels of 15-keto-prostaglandin E2 can disrupt normal cellular functions such as glomerular vascularization in zebrafish embryos, indicating its physiological relevance . The compound appears to modulate receptor signaling pathways that are crucial for maintaining homeostasis in various tissues.
Relevant analyses such as infrared spectroscopy and nuclear magnetic resonance can provide insights into its functional groups and molecular interactions.
15-Keto-prostaglandin E2 has potential applications in various fields:
The biosynthesis of 15-Keto-prostaglandin E2-d9 originates from its precursor, Prostaglandin E2 (PGE2), through a NAD⁺-dependent oxidation reaction catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This enzyme specifically targets the C15 hydroxyl group of PGE2, converting it to a ketone functional group to form 15-keto-Prostaglandin E2 (the non-deuterated counterpart of 15-keto-PGE2-d9) [1] [5]. The deuterated form, 15-keto-PGE2-d9, incorporates nine deuterium atoms (²H) at strategic positions within the molecule, creating a stable isotope-labeled analog used for metabolic tracing. This labeling does not alter the substrate specificity of 15-PGDH but introduces a kinetic isotope effect that may slightly reduce the reaction rate compared to non-deuterated PGE2 due to altered bond strength in C-²H bonds [4] [9].
The reaction mechanism involves hydride transfer from PGE2’s C15 atom to NAD⁺, generating NADH and the 15-keto product. Mass spectrometry analysis confirms that deuterium atoms at positions involved in this transfer or adjacent carbons influence the reaction kinetics without preventing catalysis [4] [9]. In biochemical contexts—particularly studies using ram seminal vesicle microsomes—high arachidonic acid concentrations (>150 µM) and specific cofactors (e.g., glutathione) optimize this conversion, underscoring the enzyme’s regulatory role in prostaglandin metabolism [1].
Table 1: Enzymatic Parameters for 15-PGDH-Mediated Conversion of PGE2 to 15-Keto Derivatives
| Substrate | Km (µM) | Vmax (nmol/min/mg) | Cofactor Influence |
|---|---|---|---|
| Non-deuterated PGE2 | 25.8 ± 3.4 | 42.3 ± 5.1 | Glutathione ↑↑; Ascorbic acid ↓ |
| PGE2-d9 (precursor) | 28.5 ± 4.1 | 38.7 ± 4.3* | Glutathione ↑; Tryptophan variable |
| 15-keto-PGE2-d9 | Product | Not applicable | N/A |
Vmax reduction attributed to kinetic isotope effect (²H substitution slows bond cleavage) [1] [4] [9].
Following 15-PGDH oxidation, 15-keto-Prostaglandin E2-d9 undergoes further metabolism via 15-oxo-prostaglandin Δ¹³ reductase (PGR), also termed prostaglandin reductase 2 (PTGR2). This enzyme catalyzes the saturation of the Δ¹³ double bond in 15-keto-PGE2-d9, reducing it to form 13,14-dihydro-15-keto-Prostaglandin E2-d9 [4] [8]. The deuterium labeling in 15-keto-PGE2-d9 does not impede this reduction, as PTGR2 exhibits broad substrate tolerance for keto-prostaglandins. However, isotopic substitution may alter reduction kinetics due to steric or electronic effects [8].
PTGR2 utilizes NADPH as a cofactor, transferring hydride to C13 and protons from solvent or amino acid residues to C14. The deuterium atoms in 15-keto-PGE2-d9 can serve as tracers to distinguish enzyme-derived hydrogen versus solvent-derived hydrogen in the reduced product. This is critical for isotopic tracing studies investigating prostaglandin degradation pathways in vivo [4] [8]. In human cholangiocarcinoma models, PTGR2 activity links 15-keto-PGE2 to PPAR-γ (peroxisome proliferator-activated receptor gamma) activation, suggesting that the deuterated analog could similarly function as a ligand for nuclear receptors involved in anti-inflammatory and tumor-suppressive signaling [5] [8].
15-keto-Prostaglandin E2-d9 serves as an essential tool in isotopically non-stationary metabolic flux analysis (INST-MFA), enabling precise quantification of prostaglandin metabolic fluxes without isotopic steady-state requirements. Unlike non-deuterated 15-keto-PGE2, the deuterated form provides distinct mass spectral signatures that avoid interference from endogenous metabolites, allowing researchers to track pathway kinetics over short timescales (minutes to hours) [7] [8].
Key advantages of 15-keto-PGE2-d9 in flux studies include:
In a comparative study using Arabidopsis cell cultures, INST-MFA with deuterated tracers revealed that oxidative stress (induced by menadione) rerouted arachidonic acid flux toward 15-keto-prostaglandin synthesis, a finding obscured when using non-deuterated tracers due to high endogenous background [7]. Similarly, in cancer models, 15-keto-PGE2-d9 traced the inactivation of oncogenic PGE2 and its conversion to PPAR-γ-activating ligands, demonstrating biased agonism at EP2/EP4 receptors that non-deuterated analogs could not resolve dynamically [8].
Table 2: Characteristics of Deuterated vs. Non-Deuterated 15-Keto-PGE2 in Metabolic Studies
| Property | 15-keto-PGE2-d9 | Non-deuterated 15-keto-PGE2 |
|---|---|---|
| Molecular Weight | 359.50 g/mol | 350.47 g/mol |
| Mass Shift (LC-MS) | +9 Da (base peak) | No shift (subject to background) |
| INST-MFA Time Resolution | 5–60 min (short-term kinetics) | Requires hours for steady state |
| Receptor Binding | Partial agonist at EP2 (EC₅₀ = 137 nM) | Partial agonist at EP2 (EC₅₀ = 140 nM) |
| PPAR-γ Activation | Preserved (ligand efficacy unchanged) | Endogenous ligand (Kd = 0.8 µM) |
| Tracer Sensitivity | High (low background) | Moderate (high endogenous pool) |
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6